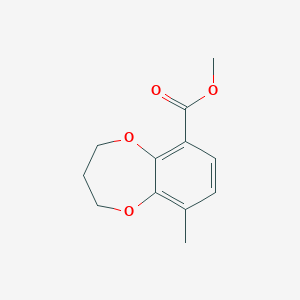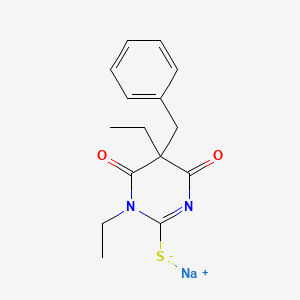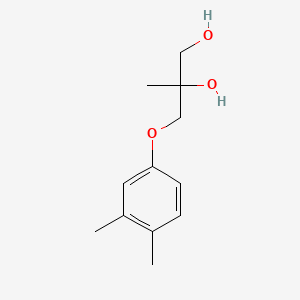
Ammonium myristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium myristate is a chemical compound with the molecular formula C14H31NO2. It is the ammonium salt of myristic acid, a common saturated fatty acid. This compound is often used in various industrial and scientific applications due to its unique properties and behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium myristate can be synthesized by neutralizing myristic acid with ammonium hydroxide. The reaction typically involves dissolving myristic acid in an alcoholic solution and then adding concentrated ammonium hydroxide. The mixture is then allowed to crystallize under controlled conditions .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale neutralization processes. The myristic acid is dissolved in a suitable solvent, and ammonium hydroxide is added gradually. The resulting solution is then subjected to crystallization and purification processes to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Ammonium myristate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form myristic acid and other oxidation products.
Reduction: Reduction reactions can convert it back to myristic acid.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include myristic acid, various myristate salts, and other derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Ammonium myristate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: It plays a role in studies involving lipid metabolism and membrane biology.
Medicine: It is used in the formulation of certain pharmaceuticals and cosmetic products.
Industry: It is utilized in the production of soaps, detergents, and other personal care products.
Mecanismo De Acción
The mechanism of action of ammonium myristate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific proteins, influencing their function and activity. These interactions are crucial in its applications as a surfactant and emulsifying agent .
Comparación Con Compuestos Similares
Ammonium Palmitate: Similar in structure but with a longer carbon chain.
Ammonium Stearate: Another similar compound with an even longer carbon chain.
Ammonium Laurate: Has a shorter carbon chain compared to ammonium myristate.
Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and emulsifying agent in various applications .
Propiedades
Número CAS |
16530-71-5 |
|---|---|
Fórmula molecular |
C14H28O2.H3N C14H31NO2 |
Peso molecular |
245.40 g/mol |
Nombre IUPAC |
azanium;tetradecanoate |
InChI |
InChI=1S/C14H28O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);1H3 |
Clave InChI |
BJOYVZZDDFVLPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



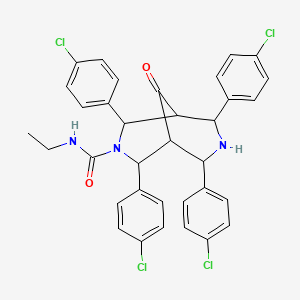
![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)

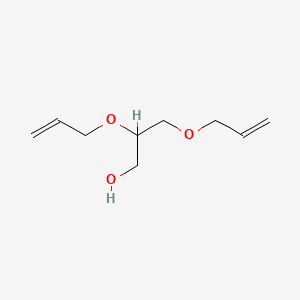
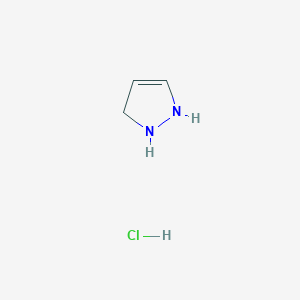
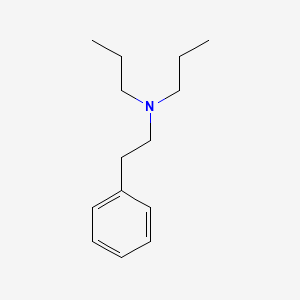
![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)

